Bromsulfalein

描述

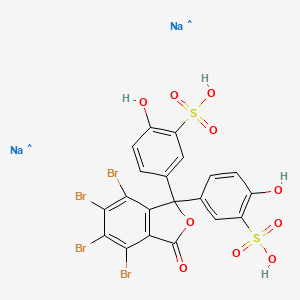

Structure

3D Structure of Parent

属性

分子式 |

C20H10Br4Na2O10S2 |

|---|---|

分子量 |

840 g/mol |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);; |

InChI 键 |

JCQQYCBIUZSTMD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |

规范 SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |

同义词 |

Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromsulfalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bromsulfalein (BSP), a dye historically used for the assessment of liver function. The document details its hepatic uptake, metabolic conjugation, and biliary excretion, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Three-Step Hepatic Process

The clearance of this compound from the bloodstream is a multi-step process predominantly carried out by the liver. This process can be broken down into three key phases: hepatic uptake from the sinusoidal blood, conjugation with glutathione within the hepatocytes, and active transport of the resulting conjugate into the bile for elimination.

Hepatic Uptake: The Role of Organic Anion-Transporting Polypeptides (OATPs)

Following intravenous administration, this compound rapidly binds to plasma proteins, primarily albumin. The unbound fraction is then available for uptake by hepatocytes. This uptake is not a passive process but is mediated by specific transporters on the basolateral membrane of the hepatocytes. Members of the Organic Anion-Transporting Polypeptide (OATP) family, particularly OATP1B1 and OATP1B3 in humans (with corresponding orthologs in other species), are responsible for the efficient uptake of BSP from the blood into the liver cells.

Intracellular Conjugation: Detoxification via Glutathione S-Transferases (GSTs)

Once inside the hepatocyte, this compound undergoes conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). The conjugation process involves the formation of a thioether bond between the sulfhydryl group of glutathione and an electrophilic center on the BSP molecule. This metabolic step is crucial as it increases the water solubility of BSP, detoxifies it, and prepares it for excretion into the bile.

Biliary Excretion: The Function of Multidrug Resistance-Associated Protein 2 (MRP2)

The final step in the hepatic clearance of this compound is the active transport of the glutathione conjugate (BSP-SG) from the hepatocyte into the bile canaliculi. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the apical membrane of the hepatocyte. MRP2 is a key transporter for a variety of organic anions, particularly conjugated compounds, and its function is essential for the biliary elimination of BSP-SG.

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Reference |

| Elimination Half-Life (t½) | 5.7 | min | [1] |

| Volume of Distribution (Vd) | 0.14 | L/kg | [1] |

| Plasma Clearance (CLp) | 0.34 | mL/min/kg | [1] |

| Hepatic Extraction Ratio | 0.15 - 0.67 | - |

Note: These values are compiled from a study on male CD rats and may vary depending on the strain, sex, and experimental conditions.

Table 2: Kinetic Parameters for this compound Conjugation and Excretion in Perfused Rat Liver

| Process | Parameter | Value | Unit |

| BSP-Glutathione Conjugate Formation | Vmax | 22 | nmol/min/g |

| KM | 0.05 | µM | |

| Biliary Excretion of Unchanged BSP | Vmax | 0.85 | nmol/min/g |

| KM | 0.02 | µM |

Source: Data obtained from studies using single-pass in situ perfused rat liver.

Experimental Protocols

This compound Clearance Test in Rats

This protocol outlines a general procedure for assessing this compound clearance in rats, a common method to evaluate in vivo liver function.

Materials:

-

This compound (50 mg/mL solution)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Catheters for intravenous injection and blood sampling (e.g., jugular vein and carotid artery)

-

Heparinized saline

-

Centrifuge and microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Surgically place catheters in the jugular vein for BSP administration and the carotid artery for blood sampling.

-

Administer a bolus intravenous injection of this compound at a dose of 5 mg/kg body weight.

-

Collect blood samples (approximately 0.2 mL) into heparinized tubes at predetermined time points (e.g., 2, 5, 10, 15, 30, and 45 minutes) post-injection.

-

Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.

-

To determine the BSP concentration, add an equal volume of 0.1 N NaOH to the plasma samples to develop the characteristic color.

-

Measure the absorbance of the plasma samples at 580 nm using a spectrophotometer.

-

Calculate the concentration of BSP in each sample using a standard curve.

-

Plot the plasma concentration of BSP versus time to determine pharmacokinetic parameters such as elimination half-life and clearance.

HPLC Method for Quantification of this compound and its Glutathione Conjugate

This method is suitable for the analysis of BSP and its primary metabolite, the glutathione conjugate (BSP-SG), in biological samples such as bile and perfusate from liver perfusion experiments.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound and BSP-Glutathione standards

Procedure:

-

Prepare a standard curve for both BSP and BSP-SG in the relevant biological matrix.

-

Prepare the biological samples by protein precipitation with an equal volume of acetonitrile, followed by centrifugation to remove precipitated proteins.

-

Inject the supernatant onto the HPLC system.

-

Elute the compounds using a gradient program, for example:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

-

Set the UV detector to monitor the absorbance at an appropriate wavelength for both compounds (e.g., 280 nm).

-

Quantify the concentrations of BSP and BSP-SG in the samples by comparing their peak areas to the respective standard curves.

Mandatory Visualizations

Caption: Hepatic transport and metabolism of this compound.

Caption: Enzymatic conjugation of this compound with glutathione.

Caption: General experimental workflow for studying this compound metabolism.

References

The Historical Application of Bromsulfalein in Liver Function Assessment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the Bromsulfalein (BSP) excretion test was a cornerstone in the quantitative assessment of liver function. This technical guide provides an in-depth review of the historical use of this compound, detailing its mechanism of hepatic clearance, the standardized experimental protocol for the excretion test, and the interpretation of its results in healthy individuals versus those with hepatic pathology. Furthermore, this document outlines the chemical and physical properties of this compound, the specific biological pathways involved in its metabolism, and the critical adverse reactions that ultimately led to its discontinuation in clinical practice.

Introduction

The this compound (BSP) excretion test, first introduced by Rosenthal and White in 1925, was a widely utilized method for quantitatively measuring hepatic function[1][2]. The principle of the test is based on the capacity of the liver to remove the dye from the bloodstream and excrete it into the bile[2]. A delay in the clearance of intravenously administered BSP from the plasma serves as an indicator of impaired liver function. This test was particularly valuable in the diagnosis of liver cell damage, especially in the absence of jaundice, and in the assessment of chronic conditions such as hepatitis and cirrhosis. However, due to the risk of severe anaphylactic reactions, its use was largely discontinued in the 1970s[1]. This guide serves as a comprehensive technical resource on the historical application of the this compound liver function test.

Properties of this compound

This compound, also known as Sulfobromophthalein sodium, is a phthalein dye with specific chemical and physical characteristics that made it suitable for use as a diagnostic agent.

| Property | Value |

| Chemical Formula | C₂₀H₈Br₄Na₂O₁₀S₂ |

| Molecular Weight | 838.0 g/mol |

| Appearance | White, crystalline, odorless powder |

| Solubility | Soluble in water, insoluble in alcohol and acetone |

| IUPAC Name | disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate |

Hepatic Clearance of this compound

The clearance of this compound from the blood is a multi-step process that relies on the functional integrity of hepatocytes. This process can be broadly divided into three phases: hepatic uptake, conjugation, and biliary excretion.

Hepatic Uptake

Following intravenous administration, this compound binds to plasma proteins, primarily albumin. The unbound fraction of BSP is then taken up by hepatocytes from the sinusoidal blood. This uptake is a carrier-mediated process facilitated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are located on the basolateral membrane of the hepatocytes[3][4][5][6].

Conjugation

Within the hepatocyte, this compound is conjugated with glutathione (GSH). This reaction is catalyzed by the enzyme Glutathione S-transferase (GST), with the Y protein, also known as ligandin, playing a significant role[2]. This conjugation step is crucial as it increases the water solubility of the BSP molecule, preparing it for excretion into the bile.

Biliary Excretion

The conjugated this compound-glutathione complex is then actively transported across the canalicular membrane of the hepatocyte into the bile. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter[7][8][9][10][11].

Experimental Protocol: The this compound Excretion Test

The standard this compound excretion test involved the intravenous administration of the dye and subsequent measurement of its retention in the plasma.

Patient Preparation

-

The patient should be in a fasting state for at least 8 hours prior to the test.

-

The patient's body weight should be accurately measured to calculate the correct dosage of this compound.

Administration of this compound

-

A sterile solution of this compound (typically 50 mg/mL) is used.

-

The standard dose is 5 mg of BSP per kg of body weight.

-

The calculated volume of the BSP solution is drawn into a sterile syringe.

-

The dye is injected intravenously over a period of 1 to 3 minutes.

Blood Sample Collection

-

A venous blood sample is collected exactly 45 minutes after the intravenous injection of this compound.

-

The blood should be drawn from the arm opposite to the one used for the injection to avoid contamination.

-

The blood sample is collected in a tube containing an anticoagulant (e.g., heparin) to obtain plasma, or in a plain tube to obtain serum.

Colorimetric Determination of this compound

The concentration of this compound in the serum or plasma is determined colorimetrically. The following is a general outline of the procedure, with specific details varying based on the exact method used (e.g., Rosenthal and White, Seligson).

-

Reagent Preparation :

-

Alkaline Buffer (e.g., 0.1 N NaOH) : To develop the characteristic color of BSP.

-

Acid Reagent (e.g., 0.1 N HCl) : To serve as a blank by rendering the BSP colorless.

-

Standard BSP Solutions : A series of known concentrations of BSP are prepared to create a standard curve.

-

-

Sample Preparation :

-

The collected blood sample is centrifuged to separate the plasma or serum.

-

The plasma/serum is divided into two aliquots.

-

-

Color Development and Measurement :

-

To one aliquot of plasma/serum (the "test" sample), the alkaline buffer is added. This compound turns a purple-red color in an alkaline solution.

-

To the second aliquot (the "blank" sample), the acid reagent is added.

-

The absorbance of the "test" sample is measured against the "blank" sample using a spectrophotometer at a specific wavelength (e.g., 580 nm).

-

-

Calculation of BSP Retention :

-

The concentration of BSP in the plasma/serum is determined by comparing its absorbance to the standard curve.

-

The percentage of BSP retention is calculated based on the initial dose administered and the measured concentration in the blood at 45 minutes. The 100% retention value is typically estimated based on the patient's plasma volume. A simplified approach assumes a plasma volume of 50 mL/kg, where a 10 mg/dL concentration at 45 minutes corresponds to 100% retention for a 5 mg/kg dose.

-

Interpretation of Results

The percentage of this compound retained in the plasma at 45 minutes is the key parameter for interpreting the test results.

| Condition | Typical BSP Retention at 45 minutes |

| Healthy Individuals | Less than 5% |

| Mild Liver Dysfunction | 5 - 15% |

| Moderate to Severe Liver Dysfunction | > 15% |

| Severe Cirrhosis | Often significantly elevated, can be > 50% |

| Acute Viral Hepatitis | Variable, often moderately to severely elevated |

An increased retention of this compound indicates a defect in one or more of the steps of hepatic clearance: uptake, conjugation, or excretion. While the test is a sensitive indicator of liver dysfunction, it is not specific for the underlying cause.

Discontinuation and Legacy

The primary reason for the discontinuation of the this compound excretion test was the risk of severe, and sometimes fatal, anaphylactic reactions[12][13][14][15][16]. Although the exact incidence is not well-documented in recent literature, historical reports of near-fatal and fatal reactions raised significant safety concerns[12][13][14]. These hypersensitivity reactions, coupled with the development of safer and more specific liver function tests, led to the phasing out of the BSP test from routine clinical use.

Despite its discontinuation, the this compound excretion test played a pivotal role in advancing the understanding of liver physiology and pathophysiology. It served as a valuable research tool and set the stage for the development of subsequent clearance-based liver function tests, such as the indocyanine green (ICG) clearance test.

Conclusion

The this compound excretion test represents a significant chapter in the history of clinical hepatology. Its ability to provide a quantitative measure of liver function was a major advancement in the diagnosis and management of liver diseases. While its clinical use has been superseded due to safety concerns, the principles of hepatic clearance that underpinned the BSP test remain fundamental to our understanding of liver physiology and the development of modern diagnostic tools. This technical guide serves to preserve the knowledge of this important historical methodology for the benefit of researchers and professionals in the field of drug development and hepatic research.

References

- 1. CLINICAL APPLICATION OF THE BROMSULPHALEIN TEST FOR HEPATIC FUNCTION | Semantic Scholar [semanticscholar.org]

- 2. Bromsulfthalein - Wikipedia [en.wikipedia.org]

- 3. Role of the liver-specific transporters OATP1B1 and OATP1B3 in governing drug elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of glutathione conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of multidrug resistance protein (MRP) in glutathione S-conjugate transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multidrug resistance-associated protein2 (MRP2) plays an important role in the biliary excretion of glutathione conjugates of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of glutathione-conjugate efflux from the brain into blood: Involvement of multiple transporters in the course - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Near fatal reaction to sulfobromophthalein (bromsulphalein) liver test. | Semantic Scholar [semanticscholar.org]

- 13. [Fatal reaction in bromsulphalein test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Near fatal reaction to sulfobromophthalein (bromsulphalein) liver test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anaphylactic reaction following the use of bromsulphalein in postpartum women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fixed anaphylactic sensitization; bromsulphalein studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanishing Dye: An In-depth Technical Guide to Early Studies on Bromsulphalein (BSP) Clearance Rates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromsulphalein (BSP) clearance test, a cornerstone of hepatic function assessment for much of the 20th century, provided one of the earliest quantitative measures of the liver's excretory capacity. Developed in the 1920s, this test involves the intravenous administration of a dye, Bromsulphalein, and the subsequent measurement of its rate of disappearance from the bloodstream. The clearance rate of BSP serves as a sensitive index of hepatocellular function and hepatic blood flow. This technical guide delves into the foundational studies of BSP clearance, presenting the original experimental protocols, quantitative data from early clinical investigations, and the underlying physiological mechanisms as they were understood in the pioneering era of liver function testing.

Core Principles of Bromsulphalein Clearance

The fundamental principle of the BSP test lies in the liver's remarkable ability to extract substances from the blood, metabolize them, and excrete them into the bile. Bromsulphalein, upon intravenous injection, is rapidly bound to plasma albumin. The albumin-BSP complex is then transported to the liver, where it is taken up by hepatocytes. Within the liver cells, BSP is conjugated with glutathione, a reaction catalyzed by the enzyme glutathione S-transferase. This conjugated form is then actively transported into the bile for elimination from the body. A healthy liver efficiently clears BSP from the circulation, while impaired liver function results in a delayed clearance, leading to a higher concentration of the dye remaining in the blood over time.

Experimental Protocols

The foundational experimental protocol for the Bromsulphalein clearance test was established in the early 20th century, with the work of Rosenthal and White in 1925 being a key reference. While minor variations existed, the core methodology remained consistent in these early studies.

Original Protocol (Based on Rosenthal and White, 1925)

1. Preparation of the Subject:

-

The subject was typically in a fasting state to avoid any potential interference of lipemia with the colorimetric analysis.

-

The body weight of the subject was accurately measured to calculate the appropriate dosage of Bromsulphalein.

2. Dosage and Administration:

-

A sterile solution of Bromsulphalein (usually a 5% solution) was used.

-

The standard dose administered was 2 milligrams of BSP per kilogram of body weight (2 mg/kg).

-

The calculated volume of the BSP solution was injected intravenously over a period of one minute. The antecubital vein was the preferred site of injection.

3. Blood Sample Collection:

-

A single blood sample was collected exactly 30 minutes after the injection of the dye.

-

The blood was drawn from the opposite arm to that used for the injection to avoid contamination.

-

The blood was collected in a dry syringe and transferred to a tube containing an anticoagulant (e.g., potassium oxalate).

4. Analytical Method for BSP Determination (Colorimetric):

-

The blood sample was centrifuged to separate the plasma.

-

A known volume of plasma was alkalinized, typically by the addition of a sodium hydroxide solution. This step was crucial as Bromsulphalein is colorless in an acidic or neutral medium but turns a distinct purple-red color in an alkaline solution.

-

The intensity of the color developed was then compared with a series of standards containing known concentrations of Bromsulphalein. This comparison was initially done using a simple colorimeter or by visual comparison against pre-prepared standards.

-

The concentration of BSP remaining in the plasma was expressed as a percentage of the initial concentration, which was calculated based on the administered dose and an estimated plasma volume.

5. Interpretation of Results:

-

In healthy individuals, it was determined that after 30 minutes, no more than 10% of the injected Bromsulphalein should remain in the circulation.

-

A retention of more than 10% of the dye at the 30-minute mark was considered indicative of impaired liver function.

Quantitative Data from Early Studies

The following tables summarize the quantitative data on Bromsulphalein retention from early clinical investigations, comparing healthy individuals with patients suffering from various forms of liver disease.

| Table 1: Bromsulphalein Retention in Normal Subjects (30 minutes post-injection of 2 mg/kg) | |

| Study/Author (Year) | Mean BSP Retention (%) |

| Rosenthal and White (1925) | < 10% |

| Subsequent early confirmatory studies | 0 - 6% |

| Table 2: Bromsulphalein Retention in Patients with Liver Disease (30 minutes post-injection of 2 mg/kg) | |

| Condition | Range of BSP Retention (%) |

| Acute Catarrhal Jaundice (Viral Hepatitis) | 20 - 100% |

| Cirrhosis (with mild or no jaundice) | 15 - 80% |

| Arsphenamine Jaundice | 25 - 100% |

| Obstructive Jaundice (early stages) | 10 - 40% |

| Metastatic Carcinoma of the Liver | 15 - 75% |

Signaling Pathways and Experimental Workflows

The clearance of Bromsulphalein from the blood is a multi-step process involving uptake, intracellular conjugation, and canalicular excretion. The following diagrams illustrate the key pathways and the experimental workflow of the classic BSP test.

An In-depth Technical Guide to the Role of Glutathione in Bromsulfalein Detoxification

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of glutathione (GSH) in the detoxification of Bromsulfalein (BSP), a compound historically significant in the assessment of liver function. The document details the biochemical pathways, enzymatic catalysis, quantitative kinetics, and key experimental methodologies relevant to this process.

Introduction

This compound (BSP), also known as sulfobromophthalein, is a dye that, when administered intravenously, is selectively taken up by the liver and excreted into the bile.[1][2] Its rate of clearance from the plasma has long been utilized as a quantitative measure of hepatic function, particularly the capacity of the liver for uptake, metabolism, and biliary excretion. The detoxification of BSP is a classic example of Phase II biotransformation, a process central to rendering xenobiotics more water-soluble for efficient elimination.[3][4] This process is critically dependent on the conjugation of BSP with the endogenous tripeptide glutathione (L-γ-glutamyl-L-cysteinyl-glycine), a reaction predominantly occurring in hepatocytes.[3][5][6] Understanding the mechanics of BSP-GSH conjugation provides a fundamental model for studying hepatic detoxification pathways, which is of paramount importance in drug development and toxicology.

The Biochemical Pathway of BSP Detoxification

The detoxification of BSP is a multi-step process involving hepatic uptake, intracellular conjugation with glutathione, and subsequent transport of the conjugate into the bile for elimination.

2.1 The Conjugation Reaction

The core of BSP detoxification is its conjugation with glutathione.[5][7] This reaction involves the nucleophilic attack of the thiol group of the cysteine residue in GSH on an electrophilic center of the BSP molecule.[3][8] This covalent modification dramatically increases the hydrophilicity and molecular weight of BSP, which are key determinants for its subsequent biliary excretion.[3]

2.2 Catalysis by Glutathione S-Transferases (GSTs)

While the conjugation of highly reactive electrophiles with GSH can occur non-enzymatically, the reaction with BSP is significantly accelerated by the Glutathione S-Transferase (GST) family of enzymes (E.C. 2.5.1.18).[3][4][8][9][10] GSTs are a diverse group of detoxification proteins that play a central role in protecting cells from xenobiotics and oxidative stress.[9][11]

A specific, abundant GST known as ligandin is a primary catalyst for BSP conjugation in the liver.[12][13] Ligandin exhibits a dual function:

-

Catalytic Activity : It directly catalyzes the formation of the BSP-glutathione (BSP-GSH) conjugate.[12][13] Studies have shown that induction of GST activity leads to a marked increase in the biliary excretion of the BSP-GSH conjugate.[12]

-

Binding and Transport : Ligandin also functions as a non-covalent intracellular binding protein for a variety of hydrophobic organic anions, including BSP and bilirubin.[13][14][15] This binding is thought to facilitate the transport of BSP from the sinusoidal membrane to its site of metabolism within the hepatocyte. However, evidence suggests that the enzymatic role of ligandin is more critical for the overall excretion of BSP than its binding properties.[12]

2.3 Biliary Excretion of the BSP-GSH Conjugate

Following its formation in the hepatocyte cytoplasm, the BSP-GSH conjugate is actively transported across the canalicular membrane of the hepatocyte into the bile.[5][16] This process is a form of Phase III transport, mediated by specific membrane transporters. The BSP-GSH conjugate appears almost exclusively in the bile, which underscores the efficiency of this elimination pathway.[5] The availability of hepatic glutathione is a crucial factor; decreased levels of GSH can impair BSP conjugation and lead to its retention, as observed in certain metabolic states like hyperthyroidism.[17] However, the liver demonstrates a remarkable capacity to sustain BSP conjugation even when bulk GSH levels are severely depleted, suggesting a highly efficient utilization of newly synthesized GSH for this process.[6]

Quantitative Data on BSP Detoxification

Quantitative analysis of BSP metabolism provides crucial insights into the efficiency of the detoxification process. Kinetic parameters have been determined using models such as the single-pass in situ perfused rat liver.[5]

Table 1: Kinetic Parameters of BSP-GSH Formation and Biliary Excretion in Perfused Rat Liver

| Parameter | Process | Value | Unit | Source |

| Vmax (apparent) | BSP-GSH Conjugate Formation | 22 | nmol/min/g | [5] |

| KM (apparent) | BSP-GSH Conjugate Formation | 0.05 | µM | [5] |

| Vmax (apparent) | Unchanged BSP Excretion | 0.85 | nmol/min/g | [5] |

| KM (apparent) | Unchanged BSP Excretion | 0.02 | µM | [5] |

| 'Organ Km' for GSH | Hepatic GSH Conjugation | ~0.3 - 0.5 | µmol/g of liver | [6][18] |

Data derived from studies on perfused rat livers. The 'Organ Km' for GSH indicates that the rate of conjugation is only impaired at minimal hepatic GSH levels.

Table 2: Effect of Inducers on GST Activity and BSP Biliary Excretion in Rodents

| Inducing Agent | Treatment Regimen | Change in GST Activity (vs. BSP) | Change in Biliary Excretion of BSP | Animal Model | Source |

| Butylated hydroxyanisole (BHA) | 600 mg/kg i.p. daily, 10 days | +360% | +370% | Mouse | [12] |

| trans-Stilbene oxide (TSO) | 400 mg/kg i.p. daily, 4 days | +200% | +85% | Rat | [12] |

These data demonstrate a strong correlation between the induction of Glutathione S-Transferase activity and the enhanced biliary elimination of BSP, highlighting the enzyme's rate-limiting role.[12]

Experimental Protocols

The study of BSP detoxification relies on established in vivo and in vitro models and analytical techniques.

4.1 Protocol: In Situ Perfused Rat Liver Model

This model allows for the study of hepatic metabolism and excretion in an intact organ, free from extrahepatic influences.

-

Objective : To determine the kinetics of BSP uptake, conjugation, and biliary excretion.[5][6]

-

Methodology :

-

Surgical Preparation : A rat is anesthetized, and the portal vein and bile duct are cannulated. The liver is isolated and placed in a temperature-controlled chamber.

-

Perfusion : The liver is perfused via the portal vein in a single-pass manner with a physiological buffer (e.g., Krebs-Henseleit) containing bovine serum albumin (to which BSP binds), erythrocytes, and varying concentrations of BSP.[5]

-

Sample Collection : The effluent perfusate is collected from the vena cava, and bile is collected continuously from the bile duct cannula.

-

Analysis : BSP and BSP-GSH concentrations in the perfusate and bile are quantified to calculate extraction ratios, conjugation rates, and excretion rates.[5][19]

-

4.2 Protocol: Quantification of BSP and BSP-GSH by HPLC

A reliable analytical method is essential for accurate kinetic studies. A solvent-gradient HPLC method has been developed for this purpose.[19]

-

Objective : To separate and quantify BSP and its BSP-GSH conjugate in biological fluids like bile and perfusate.

-

Methodology :

-

Sample Preparation : Bile or perfusate samples are collected. An internal standard, such as phenolphthalein, is added to correct for variations in injection volume and detection.[19]

-

Chromatography : Samples are injected onto a reverse-phase HPLC column (e.g., C18).

-

Elution : A solvent gradient is applied to separate BSP from its more polar BSP-GSH conjugate.

-

Detection : The eluting compounds are monitored using a UV-Vis detector at a specific wavelength.

-

Quantification : Peak areas of BSP and BSP-GSH are compared to those of known standards and normalized to the internal standard to determine their concentrations.[19]

-

4.3 Protocol: Assay for Glutathione S-Transferase (GST) Activity

This in vitro assay measures the catalytic efficiency of GSTs using BSP as a substrate.

-

Objective : To determine the rate of BSP-GSH conjugation catalyzed by an enzyme source (e.g., liver cytosol, purified GST).

-

Principle : The assay spectrophotometrically monitors the formation of the BSP-GSH conjugate over time.

-

Methodology :

-

Reaction Mixture : Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a known concentration of reduced glutathione (GSH).

-

Enzyme Addition : Add the enzyme source (e.g., a specific dilution of liver cytosol) to the reaction mixture and pre-incubate at a controlled temperature (e.g., 37°C).

-

Reaction Initiation : Start the reaction by adding a specific concentration of BSP.

-

Measurement : Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of the BSP-GSH conjugate.

-

Calculation : The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the product. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

-

Conclusion

The detoxification of this compound is a well-characterized process that serves as an exemplary model for hepatic Phase II conjugation and Phase III transport. The reaction is fundamentally dependent on the enzymatic conjugation of BSP with glutathione, a reaction catalyzed primarily by the Glutathione S-Transferase, ligandin. The subsequent active transport of the water-soluble BSP-GSH conjugate into the bile is the final step in its efficient elimination. The kinetics of this pathway are sensitive to the intracellular concentrations of both glutathione and the activity of GSTs. The experimental models and analytical methods developed to study BSP clearance have provided invaluable tools for toxicology and drug development, allowing researchers to probe the capacity and efficiency of the liver's critical detoxification machinery.

References

- 1. Studies in isolated organ physiology: bromsulphalein clearance in the isolated perfused bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Bromsulphalein clearance as liver function test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation | MDPI [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Localization of glutathione conjugation activities toward bromosulfophthalein in perfused rat liver. Studies with the multiple indicator dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione conjugation of bromosulfophthalein in relation to hepatic glutathione content in the rat in vivo and in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The intrahepatic conjugation of sulfobromophthalein and glutathione in the dog - Watch Related Videos [visualize.jove.com]

- 8. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review - MedCrave online [medcraveonline.com]

- 10. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The glutathione S-transferases: a group of multifunctional detoxification proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of ligandin as a binding protein and as an enzyme in the biliary excretion of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ligandin: an adventure in liverland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of ligandin in transfer of bilirubin from plasma into liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of glutathione S-transferase B (ligandin) on the intermembrane transfer of bilirubin. Implications for the intracellular transport of nonsubstrate ligands in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relationship between hepatic levels of glutathione and sulphobromophthalein retention in hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Relationship between glutathione content in liver and glutathione conjugation rate in the rat in vivo. Effect of buthionine sulphoximine pretreatment on conjugation of the two 2-bromoisovalerylurea enantiomers during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bromsulphalein Test: A Technical Guide to a Landmark Liver Function Assay

Published: December 14, 2025

Affiliation: Google Research

Abstract

The Bromsulphalein (BSP) test, though now largely of historical interest, represents a pivotal development in the quantitative assessment of liver function. For decades, it was a cornerstone in the diagnosis and management of hepatic diseases. This technical guide provides an in-depth exploration of the discovery, development, and methodology of the BSP test, tailored for researchers, scientists, and drug development professionals. The document details the physiological principles underlying the test, comprehensive experimental protocols, and quantitative data for interpretation. Furthermore, it includes visualizations of the BSP clearance pathway and experimental workflows to facilitate a deeper understanding of this classic liver function assay.

Introduction: A Historical Perspective

The early 20th century saw a burgeoning need for reliable methods to assess the functional capacity of the liver. In 1925, Sanford M. Rosenthal and E. C. White introduced the Bromsulphalein (sulfobromophthalein) test, a novel method based on the hepatic clearance of a synthetic dye from the bloodstream.[1] This test provided a quantitative measure of the liver's excretory function, offering a significant advancement over the more qualitative assessments of the time. For many years, the BSP test was a mainstay in clinical hepatology, aiding in the diagnosis and monitoring of various liver disorders, until it was gradually superseded by safer and more specific enzymatic and imaging techniques in the 1970s due to rare instances of anaphylactic reactions.[1]

Physiological Principle: The Hepatic Journey of Bromsulphalein

The utility of the Bromsulphalein test is grounded in the liver's remarkable ability to clear xenobiotics from the circulation. The process of BSP clearance is a multi-step physiological pathway involving hepatic uptake, intracellular conjugation, and biliary excretion.

Hepatic Uptake

Following intravenous administration, BSP binds to albumin in the bloodstream. The albumin-BSP complex is then transported to the liver, where the dye is taken up by hepatocytes. This uptake is an active transport process mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters located on the sinusoidal membrane of the hepatocytes.

Intracellular Conjugation

Once inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH). This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The conjugation of BSP to GSH increases its water solubility, a critical step for its subsequent excretion into the bile.

Biliary Excretion

The conjugated BSP is then actively transported from the hepatocyte into the bile canaliculi. This excretory step is the rate-limiting factor in the overall clearance of BSP and is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent efflux pump located on the canalicular membrane of the hepatocyte. A portion of the conjugated BSP can also be transported back into the sinusoidal blood by MRP3.

The rate at which BSP is removed from the plasma is therefore a direct reflection of the functional integrity of these hepatic transport and metabolic pathways. Impairment at any of these stages, as seen in various liver diseases, results in a decreased clearance of BSP and a higher retention of the dye in the bloodstream.

Experimental Protocols

The following sections detail the methodologies for the standard and a modified version of the Bromsulphalein test.

Preparation of Bromsulphalein Solution (5% w/v)

A sterile 5% (50 mg/mL) solution of Bromsulphalein sodium salt in sterile water for injection is required. The preparation should be performed under aseptic conditions. The final solution should be clear and free of particulate matter.

Standard Bromsulphalein Test Protocol

-

Patient Preparation: The patient should be fasting for at least 4 hours.

-

Dosage Calculation: A dose of 5 mg of Bromsulphalein per kg of body weight is administered.

-

Administration: The calculated dose of the 5% BSP solution is injected intravenously over a period of 1 to 2 minutes.

-

Blood Sampling: A blood sample (5-10 mL) is collected from the contralateral arm exactly 45 minutes after the injection.

-

Sample Processing: The blood is allowed to clot, and serum is separated by centrifugation.

Modified Bromsulphalein Test Protocol

A modified version of the test was developed to assess minor liver damage more effectively.

-

Dosage Calculation: A higher dose of 20 mg of Bromsulphalein per kg of body weight is used.

-

Administration: The calculated dose is administered intravenously.

-

Blood Sampling: A blood sample is collected 120 minutes (2 hours) after the injection.

-

Sample Processing: Serum is prepared as in the standard protocol.

Spectrophotometric Determination of Bromsulphalein in Serum (Seligson Method)

The concentration of BSP in the serum is determined colorimetrically. The Seligson method is a commonly cited procedure.

-

Reagents:

-

0.1 N Sodium Hydroxide (NaOH)

-

0.1 N Hydrochloric Acid (HCl)

-

-

Procedure:

-

To one tube (the "alkaline" tube), add 0.5 mL of serum and 3.5 mL of 0.1 N NaOH.

-

To a second tube (the "acid" or "blank" tube), add 0.5 mL of serum and 3.5 mL of 0.1 N HCl.

-

Mix the contents of both tubes thoroughly. The BSP will develop a purple color in the alkaline solution.

-

Centrifuge both tubes to precipitate proteins.

-

Measure the absorbance of the supernatant from the alkaline tube at a wavelength of 580 nm, using the supernatant from the acid tube as the blank.

-

-

Calculation: The percentage of BSP retained in the serum is calculated by comparing the absorbance of the patient's sample to that of a standard solution of BSP.

-

A 100% retention standard is prepared by adding a known amount of BSP (equivalent to the injected dose) to a volume of saline equivalent to the patient's estimated plasma volume. A working standard is then prepared by appropriate dilution.

-

Data Presentation and Interpretation

The results of the Bromsulphalein test are expressed as the percentage of the injected dye remaining in the circulation after a specified time.

| Test Parameter | Normal Value | Interpretation of Abnormal Values |

| Standard Test (5 mg/kg) | ||

| BSP Retention at 45 min | < 5% | 5-15%: Mild hepatic dysfunction16-30%: Moderate hepatic dysfunction>30%: Severe hepatic dysfunction |

| Modified Test (20 mg/kg) | ||

| BSP Retention at 120 min | < 3% | Increased retention indicates minor hepatic damage. |

Table 1: Quantitative Interpretation of Bromsulphalein Test Results.

Visualizations

Signaling Pathway of Hepatic Bromsulphalein Clearance

Caption: Hepatic clearance pathway of Bromsulphalein.

Experimental Workflow of the Standard Bromsulphalein Test

Caption: Workflow of the standard Bromsulphalein test.

Conclusion

The Bromsulphalein test, while no longer in routine clinical use, remains a significant milestone in the history of liver function testing. Its development provided a crucial tool for the quantitative assessment of hepatic excretory capacity, paving the way for a deeper understanding of liver physiology and pathophysiology. The principles of hepatic uptake, conjugation, and excretion that underpin the BSP test are still fundamental concepts in modern pharmacology and toxicology. This technical guide serves as a comprehensive resource for understanding the scientific basis and practical application of this landmark assay.

References

Bromsulfalein as a Marker for Hepatic Transport Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromsulfalein (BSP), a synthetic dye, has long been a cornerstone in the experimental assessment of hepatic transport function. Its intricate pathway through the liver, involving carrier-mediated uptake, intracellular binding and conjugation, and active canalicular excretion, makes it a sensitive probe for evaluating the integrity of the liver's excretory capacity. This technical guide provides a comprehensive overview of the use of this compound as a marker for hepatic transport. It details the underlying physiological mechanisms, provides explicit experimental protocols for in vivo studies in rodent models, presents quantitative pharmacokinetic data in a readily comparable format, and illustrates key pathways and workflows through detailed diagrams. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals employing or considering the use of this compound in their studies.

Introduction

The liver plays a central role in the metabolism and excretion of a vast array of endogenous and xenobiotic compounds. A critical aspect of this function is the efficient transport of substances from the sinusoidal blood into the hepatocytes and subsequently into the bile for elimination. This compound (sulfobromophthalein or BSP) is a diagnostic agent that effectively interrogates this transport system.[1] When administered intravenously, BSP is rapidly cleared from the circulation almost exclusively by the liver. The rate of its removal from the plasma provides a quantitative measure of overall hepatic transport function.[1] Understanding the nuances of BSP's hepatic handling is crucial for its application in toxicological studies, the characterization of drug-induced liver injury (DILI), and the investigation of drug-drug interactions involving hepatic transporters.

Mechanism of Hepatic Transport of this compound

The journey of this compound through the liver can be delineated into three distinct phases: sinusoidal uptake, intracellular sequestration and metabolism, and canalicular excretion.

2.1. Sinusoidal Uptake: Upon entering the bloodstream, BSP binds to albumin. In the hepatic sinusoids, the BSP-albumin complex dissociates, and free BSP is taken up by hepatocytes across the basolateral membrane. This uptake is an active transport process primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.

2.2. Intracellular Sequestration and Conjugation: Once inside the hepatocyte, BSP binds to cytosolic proteins, most notably Glutathione S-transferases (GSTs). This binding prevents the efflux of BSP back into the sinusoidal blood. A significant portion of the intracellular BSP then undergoes conjugation with glutathione (GSH), a reaction also catalyzed by GSTs. This conjugation step is vital as it increases the water solubility of the molecule, preparing it for biliary excretion.

2.3. Canalicular Excretion: The conjugated form of BSP is actively transported across the canalicular membrane into the bile. This is the rate-limiting step in the overall hepatic clearance of BSP and is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular Multispecific Organic Anion Transporter (cMOAT).

Caption: Hepatic transport pathway of this compound.

Experimental Protocols

The most common method to assess hepatic transport using BSP is the in vivo clearance test. The following protocol is a detailed methodology for performing this test in rats.

3.1. In Vivo this compound Clearance Test in Rats

Objective: To determine the plasma clearance and biliary excretion of this compound in rats as a measure of hepatic transport function.

Materials:

-

This compound (50 mg/mL solution)

-

Anesthetic (e.g., a mixture of ketamine and xylazine, or isoflurane)

-

Saline (0.9% NaCl)

-

Heparinized saline (10-100 U/mL)

-

Surgical instruments for cannulation

-

Polyethylene tubing (e.g., PE-50 for blood vessels, PE-10 for bile duct)

-

Syringes and needles (various sizes)

-

Blood collection tubes (e.g., heparinized microcentrifuge tubes)

-

Centrifuge

-

Spectrophotometer or plate reader

Procedure:

-

Animal Preparation:

-

Fast male Sprague-Dawley or Wistar rats (250-300 g) overnight with free access to water.

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Shave the ventral neck and abdominal areas.

-

Perform a midline incision in the neck to expose the right jugular vein and left carotid artery.

-

Cannulate the jugular vein with heparinized saline-filled PE-50 tubing for BSP administration.

-

Cannulate the carotid artery with heparinized saline-filled PE-50 tubing for blood sampling.

-

Perform a midline abdominal incision to expose the common bile duct.

-

Cannulate the common bile duct with PE-10 tubing for bile collection.

-

-

This compound Administration:

-

Administer a single intravenous bolus dose of this compound (e.g., 20 mg/kg) via the jugular vein cannula. The dosing solution should be prepared by diluting the stock BSP solution in saline.

-

-

Sample Collection:

-

Blood Sampling: Collect blood samples (approximately 0.2 mL each) from the carotid artery cannula at pre-dose and at 2, 5, 10, 15, 30, 45, and 60 minutes post-dose. Immediately transfer blood to heparinized tubes.

-

Bile Sampling: Collect bile continuously in pre-weighed collection tubes at 15-minute intervals for up to 60 or 120 minutes. Record the weight of the bile collected at each interval.

-

-

Sample Processing and Analysis:

-

Centrifuge the blood samples at approximately 2000 x g for 10 minutes to separate the plasma.

-

To a known volume of plasma (e.g., 50 µL), add a basic solution (e.g., 0.1 N NaOH) to develop the characteristic color of BSP at an alkaline pH.

-

Measure the absorbance of the alkalinized plasma samples at 580 nm using a spectrophotometer.

-

Determine the concentration of BSP in the plasma samples using a standard curve prepared with known concentrations of BSP in plasma.

-

Dilute the collected bile samples with a basic solution and measure the absorbance at 580 nm to determine the BSP concentration.

-

-

Data Analysis:

-

Calculate the plasma concentration of BSP at each time point.

-

Plot the plasma concentration-time data and perform a non-compartmental pharmacokinetic analysis to determine key parameters such as Clearance (CL), Volume of Distribution (Vd), and Elimination Half-life (t½).

-

Calculate the biliary excretion rate of BSP for each collection interval.

-

Determine the cumulative biliary excretion of BSP as a percentage of the administered dose.

-

Caption: Experimental workflow for in vivo this compound clearance.

Data Presentation

The data obtained from this compound clearance studies are typically presented as pharmacokinetic parameters and cumulative biliary excretion. The following tables provide a summary of representative quantitative data for this compound in healthy adult male rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) | Unit |

| Dose | 20 | mg/kg |

| Clearance (CL) | 25.4 ± 3.1 | mL/min/kg |

| Volume of Distribution (Vd) | 0.21 ± 0.04 | L/kg |

| Elimination Half-life (t½) | 5.8 ± 0.9 | min |

Table 2: Cumulative Biliary Excretion of this compound in Rats

| Time Post-Dose (min) | Cumulative Biliary Excretion (% of Dose, Mean ± SD) |

| 0 - 15 | 35.2 ± 5.4 |

| 0 - 30 | 62.8 ± 7.1 |

| 0 - 60 | 85.3 ± 8.9 |

| 0 - 120 | 92.1 ± 6.5 |

Applications in Drug Development and Research

The this compound clearance test is a valuable tool in preclinical research and drug development for several key applications:

-

Assessment of Hepatotoxicity: A decrease in BSP clearance can be an early and sensitive indicator of drug-induced liver injury, reflecting impaired uptake or excretory function.

-

Investigation of Drug-Drug Interactions: By co-administering a test compound with BSP, researchers can assess the potential for the new chemical entity to inhibit critical hepatic transporters like OATPs and MRP2. A significant reduction in BSP clearance in the presence of the test compound would suggest a potential for clinically relevant drug-drug interactions.

-

Phenotyping of Transporter Function: In studies involving genetic knockout or transgenic animal models, the BSP clearance test can be used to functionally characterize the in vivo consequences of altered transporter expression or activity.

References

An In-depth Technical Guide to the Pharmacokinetics of Bromsulfalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromsulfalein (BSP), also known as sulfobromophthalein, is a synthetic dye that has historically been a cornerstone in the assessment of hepatic function. Its pharmacokinetic profile is intricately linked to the physiological processes of the liver, making it an invaluable tool for researchers and clinicians. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), and offering insights into the experimental methodologies used to study these processes.

Core Pharmacokinetic Profile of this compound

The disposition of this compound in the body is a multi-step process primarily orchestrated by the liver. Following intravenous administration, BSP is rapidly taken up by hepatocytes, where it undergoes conjugation with glutathione before being actively transported into the bile for elimination.

Absorption

As this compound is administered intravenously for liver function tests, the absorption phase is bypassed, leading to 100% bioavailability in the systemic circulation.

Distribution

Upon entering the bloodstream, this compound exhibits significant binding to plasma proteins, primarily albumin. This binding is a critical determinant of its volume of distribution and the fraction of unbound drug available for hepatic uptake. The apparent volume of distribution of a drug reflects the extent to which it distributes into tissues.

Metabolism

The primary metabolic pathway for this compound is conjugation with glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs), with the alpha-class isoform, GSTA1, playing a major role.[1] This conjugation process increases the water solubility of BSP, facilitating its subsequent excretion into the bile.

Excretion

The conjugated this compound is actively transported from the hepatocytes into the bile canaliculi. This process is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the apical membrane of hepatocytes.[2][3] The rate-limiting step in the overall elimination of BSP from the blood is its biliary excretion. Any impairment in this transport process can lead to a significant reduction in BSP clearance and prolonged retention in the plasma.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound across different species. It is important to note that these values can vary depending on the experimental conditions, analytical methods, and the physiological state of the animal.

| Parameter | Species | Value | Reference |

| Clearance | Dog | 0.048 ± 0.001 mg/kg/min | [4] |

| Relative Storage Capacity | Rabbit | 0.34 ± 0.13 mg/mg/dL/kg | [5] |

| Transport Maximum (Tm) | Rabbit | 0.91 ± 0.12 mg/min/kg | [5] |

Signaling Pathways and Transport Mechanisms

The hepatic uptake and biliary excretion of this compound involve a series of well-defined transport proteins. The following diagram illustrates the key steps in this process.

Caption: Hepatic transport of this compound.

Experimental Protocols

This section outlines a typical experimental workflow for conducting a pharmacokinetic study of this compound in a rat model.

Experimental Workflow Diagram

Caption: A typical workflow for a preclinical pharmacokinetic study of this compound.

Detailed Methodologies

1. Animal Preparation:

-

Species: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before the study, with free access to water.

2. Dose Preparation and Administration:

-

Dose Formulation: Prepare a sterile solution of this compound in physiological saline (0.9% NaCl) at the desired concentration.

-

Route of Administration: Intravenous (IV) bolus injection.

-

Injection Site: Lateral tail vein.[6]

-

Procedure:

-

Warm the rat's tail using a heat lamp or warm water to dilate the veins.

-

Place the rat in a suitable restrainer.

-

Clean the tail with 70% ethanol.

-

Using a 27-30 gauge needle, slowly inject the BSP solution into the lateral tail vein.[6]

-

3. Blood Sampling:

-

Sampling Site: Lateral saphenous vein.[5]

-

Procedure:

-

Shave the fur over the lateral saphenous vein.

-

Apply gentle pressure to the upper thigh to make the vein visible.

-

Puncture the vein with a 25-27 gauge needle.[5]

-

Collect blood samples (approximately 100-200 µL) into heparinized tubes at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) post-dose.

-

4. Sample Processing:

-

Plasma Separation: Centrifuge the blood samples at approximately 3000 x g for 10-15 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

5. Analytical Methods for BSP Quantification:

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates BSP and its metabolites from plasma components, followed by quantification using a UV detector.

-

Sample Preparation: Deproteinize plasma samples by adding an organic solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Conditions: A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in a gradient or isocratic mode.

-

Detection: UV detection at a wavelength of approximately 580 nm.

-

-

Spectrophotometry:

-

Principle: This method relies on the colorimetric properties of this compound.

-

Procedure:

-

Add an alkaline solution to the plasma sample to develop the characteristic color of BSP.

-

Measure the absorbance of the solution at a specific wavelength (around 580 nm) using a spectrophotometer.

-

The concentration of BSP is determined by comparing the absorbance to a standard curve.

-

-

6. Pharmacokinetic Data Analysis:

-

Non-Compartmental Analysis (NCA): This method is used to calculate key pharmacokinetic parameters such as:

-

Area Under the Curve (AUC): Calculated using the trapezoidal rule.

-

Clearance (CL): Calculated as Dose/AUC.

-

Volume of Distribution (Vd): Calculated as CL / Kel (elimination rate constant).

-

Half-life (t½): Calculated as 0.693 / Kel.

-

-

Compartmental Modeling: A one or two-compartment model can be fitted to the plasma concentration-time data to describe the distribution and elimination phases of BSP.

Conclusion

The pharmacokinetics of this compound are well-characterized and serve as a sensitive indicator of hepatic function. Its disposition is a classic example of efficient hepatic uptake, metabolism, and biliary excretion, involving key transport proteins and metabolic enzymes. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the pharmacokinetics of BSP and to evaluate the impact of various physiological and pathological conditions on liver function. A thorough understanding of these principles and methodologies is essential for professionals in drug development and biomedical research.

References

- 1. Bromsulphalein (BSP) kinetics in the rat: a new approach in evaluating experimental hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on hepatic blood flow and the rate of Bromsulphalein clearance in dogs with portacaval transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic aspects of sulfobromophthalein transport after diethyl maleate pretreatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of sulfobromophthalein excretion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. partone.litfl.com [partone.litfl.com]

- 6. Review of the Pharmacokinetics and Pharmacodynamics of Intravenous Busulfan in Paediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In-Vitro Studies of Bromsulfalein: A Technical Guide

This technical guide provides an in-depth overview of the foundational in-vitro studies involving Bromsulfalein (BSP). It is intended for researchers, scientists, and drug development professionals interested in the early experimental work that characterized the biochemical and cellular interactions of this compound. The guide focuses on its interactions with key proteins involved in its metabolism and transport, namely Glutathione S-Transferases (GSTs) and Organic Anion Transporting Polypeptides (OATPs).

Interaction with Glutathione S-Transferases (GSTs)

Initial in-vitro research identified this compound as a potent inhibitor of Glutathione S-Transferases (GSTs), a superfamily of enzymes crucial for the detoxification of a wide range of xenobiotics. The primary mechanism of BSP detoxification in the liver involves its conjugation with glutathione, a reaction catalyzed by GSTs[1].

Quantitative Data: Inhibition of Human GSTA1-1 by this compound

The interaction between human GSTA1-1 and BSP has been characterized by isothermal titration calorimetry and inhibition kinetics. These studies revealed a biphasic binding isotherm, indicating the presence of both high-affinity and low-affinity binding sites on the enzyme for BSP[2]. The binding at the high-affinity site does not appear to affect the enzyme's catalytic activity[2].

| Parameter | Value | Reference |

| IC50 | 7 µM | [2] |

| Kd (high-affinity site) | 0.12 µM | [2] |

| Ki (non-competitive inhibition) | 16.8 ± 1.9 µM | [2] |

| α (non-competitive inhibition) | 4 | [2] |

Experimental Protocol: In-Vitro GST Inhibition Assay

The following is a detailed protocol for a typical in-vitro GST inhibition assay to determine the IC50 value of an inhibitor like this compound. This protocol is based on the general principles of GST activity assays.

Materials:

-

Purified human GSTA1-1 enzyme

-

This compound (BSP) solution of varying concentrations

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

-

Reduced glutathione (GSH) solution

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplate or cuvettes

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare a reaction mixture containing the phosphate buffer, a fixed concentration of GSH (e.g., 1 mM), and a fixed concentration of CDNB (e.g., 1 mM).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a control well with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified GSTA1-1 enzyme to each well.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The product of the reaction, the GS-DNB conjugate, absorbs light at this wavelength.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each BSP concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the BSP concentration.

-

Determine the IC50 value, which is the concentration of BSP that causes 50% inhibition of the GSTA1-1 activity, by fitting the data to a suitable dose-response curve.

-

Visualization of the GST Inhibition Assay Workflow

Caption: A flowchart illustrating the key steps in an in-vitro Glutathione S-Transferase (GST) inhibition assay.

Interaction with Organic Anion Transporting Polypeptides (OATPs)

This compound is a well-known substrate and inhibitor of several Organic Anion Transporting Polypeptides (OATPs), which are membrane transport proteins crucial for the uptake of a wide range of endogenous and exogenous compounds from the blood into the liver. OATP1B1 and OATP1B3 are two of the major OATPs involved in the hepatic uptake of BSP.

Quantitative Data: Inhibition of OATP Isoforms by this compound

In-vitro studies using cell lines overexpressing specific OATP isoforms have been conducted to determine the inhibitory potential of this compound.

| OATP Isoform | Inhibition Parameter | Value (µM) | Reference |

| OATP1B1 | IC50 | 0.08 - 7.3 | [2] |

| OATP1B3 | IC50 | 0.08 - 7.3 | [2] |

| OATP2B1 | IC50 | 0.08 - 7.3 | [2] |

Experimental Protocol: In-Vitro OATP Inhibition Assay (General Methodology)

Materials:

-

HEK293 or other suitable host cells stably transfected with the specific OATP isoform (e.g., OATP1B1 or OATP1B3).

-

A known fluorescent or radiolabeled OATP substrate (e.g., estradiol-17β-glucuronide, E2G).

-

This compound (BSP) solution of varying concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cell culture plates (e.g., 24- or 96-well).

-

Detection instrument (fluorometer or scintillation counter).

Procedure:

-

Cell Seeding: Seed the OATP-expressing cells and control (mock-transfected) cells into the wells of a cell culture plate and allow them to adhere and form a monolayer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period.

-

Substrate Addition: Add the labeled OATP substrate to the wells and incubate for a short, defined time to measure the initial uptake rate.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the amount of the labeled substrate taken up by the cells using a fluorometer or scintillation counter.

-

Data Analysis:

-

Subtract the uptake in control cells (non-specific uptake) from the uptake in OATP-expressing cells to determine the transporter-mediated uptake.

-

Plot the percentage of inhibition of the transporter-mediated uptake versus the logarithm of the BSP concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

This compound Transport and Metabolism Pathway

While direct modulation of specific signaling cascades by this compound was not a primary focus of initial in-vitro studies, a clear pathway of its transport and metabolism has been established. This involves its uptake into hepatocytes via OATPs, followed by conjugation with glutathione catalyzed by GSTs, and subsequent excretion.

Visualization of the this compound Transport and Metabolism Pathway

Caption: A diagram illustrating the hepatic transport and metabolism of this compound (BSP).

Conclusion

The initial in-vitro studies of this compound were instrumental in elucidating its fundamental interactions with key hepatic proteins. These studies established its role as both a substrate and inhibitor of OATP-mediated transport and as a potent inhibitor of GST-catalyzed conjugation. The quantitative data and experimental methodologies developed from this early research provided a solid foundation for its clinical use as a liver function diagnostic agent and for further investigations into the broader roles of these important drug-metabolizing enzymes and transporters. While direct effects on specific signaling pathways were not a focus of this initial work, the understanding of its transport and metabolic fate remains a critical piece of its pharmacological profile.

References

- 1. Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Bromsulfalein Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromsulfalein (BSP), a phthalein dye, has historically been a cornerstone in the assessment of liver function. Its clearance from the bloodstream provides a dynamic measure of hepatic uptake, metabolism, and biliary excretion. The foundational research into its metabolism has not only elucidated key physiological pathways within the liver but has also provided a model for understanding the hepatic handling of other xenobiotics and endogenous compounds. This technical guide provides an in-depth overview of the core principles of BSP metabolism, focusing on its conjugation with glutathione, the enzymatic role of glutathione S-transferases (GSTs), and the kinetics of its transport through the hepatocyte.

Core Metabolic Pathway of this compound

The detoxification and elimination of BSP by the liver is a multi-step process involving uptake from the sinusoidal blood, intracellular binding and enzymatic conjugation, and finally, active transport into the bile for excretion.

Hepatic Uptake

BSP, bound to albumin in the plasma, is taken up by hepatocytes across the sinusoidal membrane. While the precise transporters involved have been a subject of ongoing research, it is understood to be a carrier-mediated process.

Intracellular Binding and Glutathione Conjugation

Within the hepatocyte, BSP binds to cytosolic proteins, primarily ligandin.[1][2] Ligandin, which is identical to glutathione S-transferase B, serves a dual role: it sequesters BSP, thereby facilitating its net uptake, and it catalyzes the conjugation of BSP with glutathione (GSH).[2] This enzymatic reaction, catalyzed by glutathione S-transferases, is a critical detoxification step, rendering the BSP molecule more water-soluble for subsequent biliary excretion.[3]

Biliary Excretion

The final step in BSP metabolism is the active transport of the BSP-glutathione conjugate from the hepatocyte into the bile canaliculi. This process is mediated by specific transporters on the canalicular membrane and is the rate-limiting step in the overall clearance of BSP from the body.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from foundational research on BSP metabolism, providing a comparative overview of binding affinities, enzyme kinetics, and transport capacities.

Table 1: Binding Affinity of this compound

| Ligand | Binding Protein | Dissociation Constant (Kd) | Association Constant (Ka) | Reference |

| This compound (BSP) | Human Glutathione S-Transferase A1-1 (High-Affinity Site) | 0.12 µM | - | [4][5] |

| This compound (BSP) | Human Glutathione S-Transferase A1-1 (Low-Affinity Site) | 9.1 µM | - | [4][5] |

| This compound (BSP) | Rat Ligandin | - | 1.1 x 10⁷ L/mol | [1] |

Table 2: Enzyme and Transport Kinetics of this compound

| Parameter | Enzyme/Process | Value | Species | Reference |

| Inhibition Constant (Ki) of BSP | Human Glutathione S-Transferase A1-1 | 16.8 ± 1.9 µM | Human | [4][5] |

| Apparent Vmax for BSP-GSH formation | Glutathione Conjugation | 22 nmol/min/g | Rat | [6] |

| Apparent KM for BSP-GSH formation | Glutathione Conjugation | 0.05 µM | Rat | [6] |

| Vmax for BSP excretion | Biliary Excretion | 0.85 nmol/min/g | Rat | [6] |

| KM for BSP excretion | Biliary Excretion | 0.02 µM | Rat | [6] |

| Biliary Transport Maximum (Tm) of BSP | Biliary Excretion | 8.6 ± 1.9 mg/min | Human | [7] |

Table 3: Effect of Inducers on this compound Metabolism

| Inducer | Parameter | Fold Increase | Species | Reference |

| Butylated Hydroxyanisole (BHA) | Glutathione Transferase Activity toward BSP | 3.6 | Mouse | [2] |

| Butylated Hydroxyanisole (BHA) | Hepatic Ligandin Content | 1.6 | Mouse | [2] |

| Butylated Hydroxyanisole (BHA) | Biliary Excretion of BSP | 3.7 | Mouse | [2] |

| trans-Stilbene Oxide (TSO) | Glutathione Transferase Activity toward BSP | 2.0 | Rat | [2] |

| trans-Stilbene Oxide (TSO) | Hepatic Ligandin Content | 1.2 | Rat | [2] |

| trans-Stilbene Oxide (TSO) | Biliary Excretion of BSP | 1.85 | Rat | [2] |

| Phenobarbital | Liver Bilirubin UDP-glucuronyltransferase Activity | 2.0 | Human | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational research. The following sections outline the core experimental protocols used in the study of this compound metabolism.

Measurement of this compound-Glutathione Conjugation

This protocol is designed to quantify the enzymatic conjugation of BSP with glutathione in biological samples.

1. Sample Preparation:

- Obtain liver cytosol or purified glutathione S-transferase fractions.

- Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5-7.4).

- Prepare stock solutions of this compound and glutathione.

2. Assay Procedure:

- In a cuvette, combine the reaction buffer, glutathione solution, and the enzyme-containing sample.

- Initiate the reaction by adding the this compound stock solution.

- Monitor the change in absorbance at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer. The rate of increase in absorbance corresponds to the formation of the BSP-glutathione conjugate.

3. Data Analysis:

- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

- Determine kinetic parameters such as Vmax and Km by varying the concentrations of BSP and glutathione.

- HPLC-based methods can also be employed for the separation and quantification of BSP and its conjugates for more detailed analysis.[9]

Isolated Perfused Liver Model

This ex vivo model allows for the study of hepatic metabolism and transport in a controlled environment, maintaining the physiological architecture of the liver.

1. Surgical Preparation:

- Anesthetize the experimental animal (e.g., rat).

- Surgically expose the portal vein and cannulate it for inflow of the perfusion medium.

- Cannulate the bile duct for the collection of bile.

- Ligate other vessels to isolate the liver circulation.

2. Perfusion:

- Perfuse the liver with a warmed, oxygenated physiological buffer (e.g., Krebs-Henseleit buffer) containing albumin and the substance of interest (this compound).

- Maintain a constant flow rate and temperature throughout the experiment.

3. Sample Collection and Analysis:

- Collect perfusate samples from the outflow (hepatic vein) at timed intervals to measure the uptake of BSP.

- Collect bile samples to measure the excretion of BSP and its metabolites.

- Analyze the concentrations of BSP and its conjugates in the perfusate and bile using spectrophotometry or HPLC.

Isolated Hepatocyte Culture

This in vitro model allows for the study of cellular uptake and metabolism at the level of the primary liver cells.

1. Hepatocyte Isolation:

- Perfuse the liver in situ with a collagenase solution to digest the extracellular matrix.